molecular formula C19H20N2O4S B565302 Hydroxy Pioglitazone (M-VII) CAS No. 625853-72-7

Hydroxy Pioglitazone (M-VII)

Número de catálogo: B565302
Número CAS: 625853-72-7
Peso molecular: 372.439
Clave InChI: TUXGNBJVZUQUKV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hydroxy Pioglitazone (M-VII) is a novel metabolite of Pioglitazone, a thiazolidinedione class drug primarily used for the treatment of Type 2 diabetes mellitus. The compound is characterized by the presence of a hydroxyl group, which distinguishes it from its parent compound, Pioglitazone . Hydroxy Pioglitazone (M-VII) has a molecular formula of C19H20N2O4S and a molecular weight of 372.44 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hydroxy Pioglitazone (M-VII) is typically synthesized through the metabolic transformation of Pioglitazone in the liver. The process involves the hydroxylation of Pioglitazone, which is catalyzed by cytochrome P450 enzymes . The synthetic route can be summarized as follows:

Industrial Production Methods: Industrial production of Hydroxy Pioglitazone (M-VII) involves large-scale biotransformation processes using liver microsomes or recombinant enzymes. The reaction conditions are optimized to maximize the yield of the desired metabolite .

Análisis De Reacciones Químicas

Types of Reactions: Hydroxy Pioglitazone (M-VII) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of Hydroxy Pioglitazone (M-VII), which can be further analyzed for their pharmacological properties .

Mecanismo De Acción

Hydroxy Pioglitazone (M-VII) exerts its effects by acting as an agonist at the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ leads to the transcription of insulin-responsive genes involved in glucose and lipid metabolism . This mechanism enhances insulin sensitivity and improves glycemic control in patients with Type 2 diabetes mellitus .

Actividad Biológica

Hydroxy Pioglitazone (M-VII) is a significant metabolite of Pioglitazone, a thiazolidinedione class medication primarily used in the management of type 2 diabetes mellitus. This article delves into the biological activity of Hydroxy Pioglitazone (M-VII), highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Chemical Formula : C19H20N2O4S
  • Molecular Weight : 372.44 g/mol

Hydroxy Pioglitazone (M-VII) acts primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) , which is crucial in regulating glucose and lipid metabolism. By activating PPARγ, M-VII enhances insulin sensitivity in various tissues, including adipose tissue, skeletal muscle, and the liver.

Biochemical Pathways

  • Insulin Sensitization : M-VII increases the transcription of insulin-responsive genes, facilitating improved glucose uptake and utilization.
  • Lipid Metabolism : The compound modulates lipid profiles, contributing to better lipid homeostasis and potentially reducing cardiovascular risks associated with diabetes.

Biological Activities

Hydroxy Pioglitazone (M-VII) exhibits a range of biological activities:

  • Anti-inflammatory Effects : Research indicates that M-VII reduces inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha, suggesting its potential in managing chronic inflammatory conditions like arthritis and cardiovascular diseases.
  • Neuroprotective Properties : Studies have shown that M-VII may protect against neurodegeneration by improving cognitive function and reducing neuronal damage in models of Alzheimer's and Parkinson's diseases.
  • Anti-cancer Potential : Preliminary findings suggest that M-VII can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating cell cycle progression.

Pharmacokinetics

Hydroxy Pioglitazone is extensively metabolized in the liver, with its pharmacokinetic profile influenced by factors such as drug interactions. For instance, rifampicin has been shown to significantly alter the pharmacokinetics of pioglitazone, which could indirectly affect M-VII levels .

Key Findings from Pharmacokinetic Studies

ParameterControl Phase (Placebo)Rifampicin PhasePercentage Change (%)
Peak Concentration (Cmax)932 ± 335 ng/mL888 ± 335 ng/mL-4.7%
Half-life (t1/2)4.9 ± 1.0 h2.3 ± 0.6 h-53%

These changes indicate that rifampicin significantly reduces the elimination half-life of pioglitazone, which may also affect its metabolites like M-VII .

Case Studies and Clinical Applications

  • Diabetes Management : In clinical settings, Hydroxy Pioglitazone has shown promise in improving glycemic control among patients with type 2 diabetes. A study reported a significant reduction in hemoglobin A1C levels among patients treated with pioglitazone compared to those on other therapies .
  • Non-Alcoholic Steatohepatitis (NASH) : A randomized trial indicated that pioglitazone treatment led to a notable improvement in NASH histological scores among patients, suggesting potential benefits for M-VII as part of this therapeutic strategy .
  • Cardiovascular Risk Reduction : Observational studies have demonstrated that pioglitazone improves cardiovascular risk factors beyond glycemic control, indicating a broader therapeutic role for its metabolites like M-VII .

Future Research Directions

Despite promising findings regarding Hydroxy Pioglitazone (M-VII), substantial gaps remain in understanding its full pharmacological profile. Future research should focus on:

  • Elucidating the specific molecular mechanisms underlying its anti-inflammatory and neuroprotective effects.
  • Conducting large-scale clinical trials to evaluate its efficacy and safety as a standalone treatment or in combination therapies.
  • Investigating its potential role in cancer therapy and other metabolic disorders.

Propiedades

IUPAC Name

5-[[4-[2-[5-(2-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c22-9-7-14-1-4-15(20-12-14)8-10-25-16-5-2-13(3-6-16)11-17-18(23)21-19(24)26-17/h1-6,12,17,22H,7-11H2,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXGNBJVZUQUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10849604
Record name 5-[(4-{2-[5-(2-Hydroxyethyl)pyridin-2-yl]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625853-72-7
Record name 5-[(4-{2-[5-(2-Hydroxyethyl)pyridin-2-yl]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.